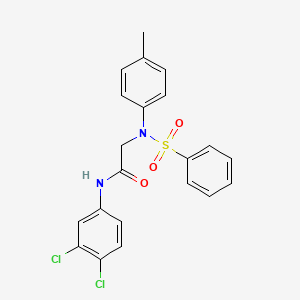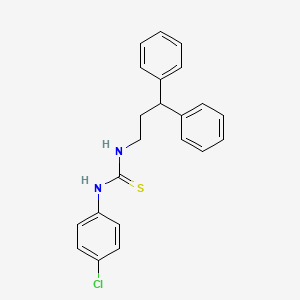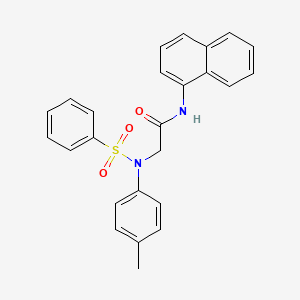
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This results in a decrease in the activity of mGluR5 and a reduction in the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of neuronal excitability. These effects are mediated by the antagonism of mGluR5 and the subsequent modulation of downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in scientific research, including its high selectivity for mGluR5, its ability to modulate downstream signaling pathways, and its well-established synthesis method. However, N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the use of N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research, including the investigation of its potential therapeutic use in neurological disorders, the identification of new targets for drug development, and the further optimization of its synthesis method to improve yield and purity. Additionally, the use of N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other compounds may provide new insights into the complex signaling pathways that are involved in various physiological and pathological processes.
Applications De Recherche Scientifique
N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of mGluR5, which is involved in various neurological disorders, including anxiety, depression, and addiction. N~1~-(3,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various studies to investigate the role of mGluR5 in these disorders and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-7-10-17(11-8-15)25(29(27,28)18-5-3-2-4-6-18)14-21(26)24-16-9-12-19(22)20(23)13-16/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXUBFQWLSGUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(3,4-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740164.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)

![ethyl (2-bromo-6-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3740217.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3740239.png)
![4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3740251.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740257.png)

![4-(2,4-dimethylbenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3740271.png)
